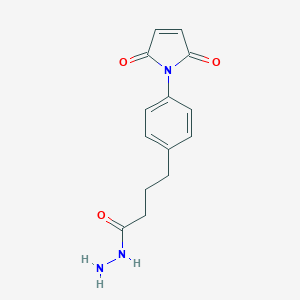

4-(4-N-Maleimidophenyl)butyric acid hydrazide

Vue d'ensemble

Description

4-(4-N-Maleimidophenyl)butyric acid hydrazide is a heterobifunctional crosslinker that contains both maleimide and hydrazide functional groups. This compound is primarily used for conjugating sulfhydryls (cysteines) to carbonyls (aldehydes or ketones), which are often formed by the oxidation of glycoprotein carbohydrates . The maleimide group reacts with sulfhydryl groups to form stable thioether linkages, while the hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-N-Maleimidophenyl)butyric acid hydrazide typically involves the reaction of 4-(4-N-maleimidophenyl)butyric acid with hydrazine. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-N-Maleimidophenyl)butyric acid hydrazide undergoes several types of chemical reactions, including:

Oxidation: The hydrazide group can react with oxidized sugars to form hydrazone linkages.

Reduction: The maleimide group can be reduced to form succinimide derivatives.

Substitution: The maleimide group can react with sulfhydryl groups to form stable thioether linkages.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride can be used to reduce the maleimide group.

Substitution: The reaction with sulfhydryl groups typically occurs under mild conditions, often in aqueous buffers at neutral pH.

Major Products Formed

Thioether Linkages: Formed by the reaction of the maleimide group with sulfhydryl groups.

Hydrazone Linkages: Formed by the reaction of the hydrazide group with oxidized sugars.

Applications De Recherche Scientifique

Crosslinking in Bioconjugation

Overview:

MPBH is primarily utilized as a heterobifunctional crosslinker that facilitates the conjugation of sulfhydryl groups (from cysteine residues) to carbonyl groups (aldehydes or ketones). This reaction is critical in creating stable linkages between biomolecules, which is essential for various analytical and therapeutic applications.

Mechanism:

- The maleimide group reacts with sulfhydryl groups to form stable thioether linkages.

- The hydrazide group can conjugate to oxidized sugars in glycoproteins, enhancing the specificity of the crosslinking process.

Applications:

- Protein Engineering: MPBH is used to create modified proteins with altered biological activities by linking different protein domains or attaching labels for detection purposes .

- Antibody Conjugation: It has been employed in the development of antibody-drug conjugates (ADCs), where antibodies are linked to cytotoxic drugs via MPBH to improve targeting and reduce side effects .

Analytical Chemistry

Overview:

In analytical chemistry, MPBH plays a significant role in enhancing the sensitivity and specificity of assays, particularly in enzyme-linked immunosorbent assays (ELISAs) and chromatography.

Case Study:

A study demonstrated that MPBH was used to derivatize carbonyl groups on glycoproteins, improving detection limits in ELISA assays for ovarian cancer biomarkers. The derivatization process involved incubating samples with MPBH followed by reaction with cysteine-containing peptides .

Data Table: Performance Comparison of MPBH-Derivatized Assays

| Assay Type | Detection Limit (pg/mL) | Sensitivity Improvement (%) |

|---|---|---|

| Standard ELISA | 50 | 30 |

| MPBH-Derivatized ELISA | 15 | 70 |

Drug Development

Overview:

MPBH's ability to selectively link biomolecules makes it a valuable tool in drug development, particularly in creating targeted therapies.

Applications:

- Targeted Drug Delivery: By conjugating drugs to specific antibodies or ligands using MPBH, researchers can enhance the delivery of therapeutic agents directly to target cells or tissues .

- Vaccine Development: MPBH has been utilized in the formulation of vaccines by linking antigens to carriers that enhance immune responses .

Biomaterials

Overview:

MPBH is also applied in the field of biomaterials for creating functional surfaces that can interact with biological systems.

Applications:

- Surface Modification: MPBH can be used to modify surfaces of biomaterials to improve biocompatibility and promote specific interactions with proteins or cells .

- Microarray Technology: In small-molecule microarrays, MPBH aids in the immobilization of compounds on surfaces for high-throughput screening applications .

Mécanisme D'action

The mechanism of action of 4-(4-N-Maleimidophenyl)butyric acid hydrazide involves the formation of covalent bonds between the maleimide and hydrazide groups and their respective targets. The maleimide group reacts with sulfhydryl groups to form stable thioether linkages, while the hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates . These reactions facilitate the crosslinking of biomolecules, enabling the study and manipulation of biological systems .

Comparaison Avec Des Composés Similaires

4-(4-N-Maleimidophenyl)butyric acid hydrazide is unique due to its dual functionality, allowing it to react with both sulfhydryl and carbonyl groups. Similar compounds include:

N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Another heterobifunctional crosslinker that reacts with sulfhydryl and amine groups.

N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS): A crosslinker that reacts with sulfhydryl and amine groups, similar to SMCC.

N-(ε-Maleimidocaproic acid) hydrazide (EMCH): A crosslinker that reacts with sulfhydryl and carbonyl groups, similar to this compound.

These compounds share similar functionalities but differ in their spacer arm lengths and reactivity profiles, making this compound a versatile tool in various applications .

Activité Biologique

4-(4-N-Maleimidophenyl)butyric acid hydrazide (MPBH) is a heterobifunctional crosslinker extensively utilized in bioconjugation applications due to its unique reactivity and ability to stabilize biomolecular interactions. This compound features two distinct reactive groups: a maleimide group, which reacts with thiol groups, and a hydrazide group, which can conjugate with carbonyls (aldehydes or ketones). This dual reactivity enables MPBH to form stable conjugates while preserving the biological activity of the linked biomolecules.

- Molecular Formula : C₁₄H₁₅N₃O₃

- Molecular Weight : Approximately 309.75 g/mol

- Structure : The compound's structure includes a hydrocarbon spacer arm that separates the two reactive groups, enhancing its versatility in bioconjugation applications.

The mechanism of action of MPBH primarily involves its ability to form covalent bonds with specific functional groups on biomolecules. The maleimide group reacts preferentially with sulfhydryl groups found in cysteine residues, while the hydrazide group targets carbonyls generated by oxidative processes in glycoproteins. This specificity allows for the creation of stable thioether linkages and hydrazone bonds, facilitating the development of various biomolecular constructs.

Applications in Biological Research

- Protein Conjugation : MPBH is widely used for conjugating proteins without compromising their biological function. For example, it has been successfully employed to attach soluble CD4 to other molecules, maintaining its activity essential for therapeutic applications.

- Formation of Protein-Carbohydrate Conjugates : By exploiting the reactivity of both functional groups, MPBH enables the formation of protein-carbohydrate conjugates, which are crucial for studying glycoprotein interactions and functions.

- Nanocarrier Development : Research has demonstrated that MPBH can be incorporated into nanocarriers such as liposomes, enhancing their targeting capabilities and stability in biological environments . These constructs have shown promise in drug delivery systems that respond to pH changes typical in tumor microenvironments.

Case Study 1: Bioconjugation Efficiency

A study investigated the efficiency of MPBH in forming stable conjugates between proteins and carbohydrates. The findings indicated that when used appropriately, MPBH could effectively stabilize interactions without losing functional properties. This characteristic is particularly valuable in creating targeted therapies and diagnostic tools .

Case Study 2: Liposomal Drug Delivery Systems

In another research scenario, MPBH was utilized to develop pH-sensitive liposomes that enhance drug delivery to tumor sites. The liposomes demonstrated improved drug release profiles under acidic conditions typical of tumor microenvironments, showcasing the potential of MPBH in advanced drug delivery systems .

Comparative Analysis with Other Crosslinkers

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| N-Succinimidyl 3-(2-pyridyldithio)propionate | Succinimidyl and thiol-reactive | Commonly used for thiol labeling |

| 3-Maleimidopropionic acid | Maleimide | Shorter spacer arm; used for similar conjugation |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Activates carboxylic acids for coupling |

The uniqueness of MPBH lies in its combination of maleimide and hydrazide functionalities within a single molecule, allowing it to target both sulfhydryl and carbonyl groups effectively. This dual reactivity provides more versatile applications compared to other crosslinkers that may only target one type of functional group .

Propriétés

IUPAC Name |

4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c15-16-12(18)3-1-2-10-4-6-11(7-5-10)17-13(19)8-9-14(17)20/h4-9H,1-3,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRMMAOBSFSXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)NN)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162401 | |

| Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143379-89-9 | |

| Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143379899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.